![molecular formula C23H25FN4O4 B2455018 5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775559-75-5](/img/structure/B2455018.png)

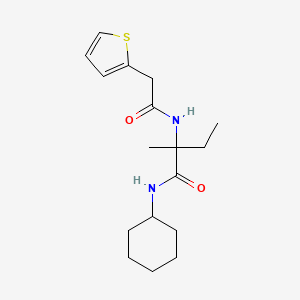

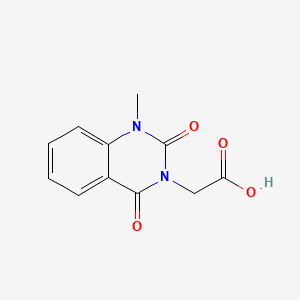

5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are related compounds that have been synthesized. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Applications De Recherche Scientifique

Synthesis and Enzyme Inhibition Studies

Synthesis and Lipase/α-glucosidase Inhibition : A study conducted by Bekircan, Ülker, and Menteşe (2015) involved synthesizing novel heterocyclic compounds derived from a similar triazole structure. The compounds exhibited significant lipase and α-glucosidase inhibition, with certain compounds showing the best activity in both tests. This research indicates the potential of such triazole derivatives in therapeutic applications targeting enzymes like lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015).

Enzyme Inhibition and Antagonist Activity : Another study by Watanabe et al. (1992) focused on synthesizing bicyclic 1,2,4-triazol-3(2H)-one derivatives with a 4-fluorobenzoyl piperidine group. These compounds demonstrated potent 5-HT2 antagonist activity, indicating their potential in neuropsychiatric disorder treatments (Watanabe et al., 1992).

Molecular Studies and Antimicrobial Activities

Molecular Stabilities and Conformational Analyses : Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, examining their anti-cancer properties using density functional theory and molecular docking. This research provides insights into the stability and potential anti-cancer activity of such compounds (Karayel, 2021).

Antimicrobial Activities of 1,2,4-Triazole Derivatives : A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against various microorganisms, suggesting their potential in antimicrobial drug development (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis, Characterization, and Biological Application Studies

Synthesis and Cytotoxic Studies : Govindhan et al. (2017) focused on synthesizing and characterizing a compound using click chemistry. They analyzed its thermal stability, crystal structure, cytotoxicity, and pharmacokinetics, providing valuable information for future biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Comparative Study of Molecular Methods : Medetalibeyoğlu, Beytur, and Yüksek (2018) compared different molecular methods to synthesize a triazole compound. This comparative analysis provided insights into the structural and spectroscopic properties, contributing to a better understanding of such compounds (Medetalibeyoğlu, Beytur, & Yüksek, 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O4/c1-31-18-6-3-15(4-7-18)14-28-21(25-26-23(28)30)16-9-11-27(12-10-16)22(29)17-5-8-20(32-2)19(24)13-17/h3-8,13,16H,9-12,14H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHITUJWRQGBSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2454949.png)

![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)

![Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2454953.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2454954.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2454957.png)